(2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane
CAS No.:
Cat. No.: VC17694855
Molecular Formula: C11H12BrFO
Molecular Weight: 259.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrFO |
|---|---|
| Molecular Weight | 259.11 g/mol |
| IUPAC Name | (2R,4R)-2-(bromomethyl)-4-(2-fluorophenyl)oxolane |
| Standard InChI | InChI=1S/C11H12BrFO/c12-6-9-5-8(7-14-9)10-3-1-2-4-11(10)13/h1-4,8-9H,5-7H2/t8-,9+/m0/s1 |
| Standard InChI Key | VZLITXHCKQSPAH-DTWKUNHWSA-N |
| Isomeric SMILES | C1[C@@H](CO[C@H]1CBr)C2=CC=CC=C2F |
| Canonical SMILES | C1C(COC1CBr)C2=CC=CC=C2F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane features a five-membered oxolane (tetrahydrofuran) ring with two stereogenic centers at positions 2 and 4. The bromomethyl (-CHBr) group at C2 and the 2-fluorophenyl moiety at C4 create a sterically and electronically unique framework. The fluorine atom’s electronegativity and the bromine atom’s polarizability synergistically influence the compound’s reactivity .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.11 g/mol |
| IUPAC Name | (2R,4R)-2-(bromomethyl)-4-(2-fluorophenyl)oxolane |
| Canonical SMILES | C1C(COC1CBr)C2=CC=CC=C2F |
| Stereochemistry | 2R,4R configuration |
| PubChem CID | 125456369 |
The stereochemistry is critical for its biological and chemical behavior, as enantiomeric purity dictates binding affinity in pharmaceutical targets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The -NMR spectrum exhibits distinct signals for the oxolane ring protons, with coupling constants reflecting the cis configuration of the substituents. The fluorine atom’s deshielding effect splits aromatic proton signals, while the bromomethyl group’s protons resonate as a triplet due to coupling with adjacent carbons .
Synthesis and Purification
Bromination Strategies
The synthesis typically begins with a stereospecific bromination of a preformed oxolane precursor. One approach involves treating (2R,4R)-2-(hydroxymethyl)-4-(2-fluorophenyl)oxolane with hydrogen bromide () in an ionic liquid medium. This method achieves high regioselectivity and minimizes side reactions, yielding the brominated product in >85% purity.
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Precursor | (2R,4R)-2-(hydroxymethyl)-4-(2-fluorophenyl)oxolane |
| Reagent | (48% w/w) |
| Solvent | 1-Butyl-3-methylimidazolium bromide |
| Temperature | 60–80°C |
| Reaction Time | 6–8 hours |
| Yield | 78–82% |
Stereochemical Control
Maintaining enantiomeric purity during synthesis is paramount. Asymmetric induction is achieved using chiral catalysts or enantiopure starting materials. For instance, enzymatic resolution of racemic intermediates ensures the desired 2R,4R configuration. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) removes diastereomeric impurities, achieving >99% enantiomeric excess (ee).
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The bromomethyl group undergoes reactions with nucleophiles such as amines, thiols, and alkoxides. For example, treatment with sodium azide () produces the corresponding azide derivative, a precursor for click chemistry applications :
This reaction proceeds in dimethylformamide (DMF) at 50°C with a 90% yield .
Cross-Coupling Reactions
Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, leverage the 2-fluorophenyl group’s aromatic ring. Reaction with phenylboronic acid in the presence of forms biaryl derivatives, expanding the compound’s utility in constructing complex architectures.
Applications in Pharmaceutical and Material Science
Drug Intermediate
The compound’s chiral centers and functional groups make it a key intermediate in synthesizing protease inhibitors and kinase modulators. For instance, it serves as a building block in antiviral agents targeting RNA-dependent RNA polymerases .
Asymmetric Catalysis
Chiral oxolanes derived from this compound act as ligands in asymmetric hydrogenation. When coordinated to rhodium or iridium, they induce high enantioselectivity in the reduction of α,β-unsaturated ketones.
Comparison with Structural Analogues
Chlorophenyl Variants
Chlorine-substituted analogues exhibit higher electrophilicity but lower bioavailability due to stronger hydrogen-bonding interactions. For example, (2R,4R)-2-(bromomethyl)-4-(4-chlorophenyl)oxolane shows 40% lower membrane permeability in Caco-2 assays .
Research Advancements and Future Directions
Recent studies explore the compound’s role in synthesizing fluorinated polymers with enhanced thermal stability. Copolymerization with tetrafluoroethylene yields materials with glass transition temperatures () exceeding 200°C, suitable for high-performance coatings. Future research aims to optimize catalytic systems for greener synthesis and expand its applications in radiopharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume